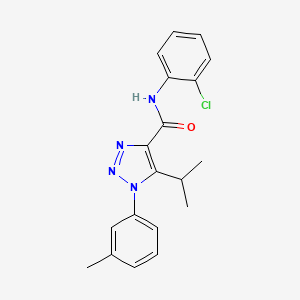

N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a propan-2-yl group at position 5, a 3-methylphenyl group at position 1, and a 2-chlorophenyl carboxamide moiety at position 2. The compound’s molecular formula is inferred as C20H19ClN4O, with a molecular weight of ~370.85 g/mol based on structural similarity to analogs like 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (MW: 340.81 g/mol, ).

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-(3-methylphenyl)-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-12(2)18-17(19(25)21-16-10-5-4-9-15(16)20)22-23-24(18)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVNNHJRTNPVKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester. This step often requires the use of coupling reagents, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological or physicochemical properties:

Key Observations:

Substituent Effects on Bioactivity: Position 1 (Aryl Group): Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance kinase inhibition, while bulky groups (e.g., 3-methylphenyl in the target compound) may influence binding pocket accessibility. Position 5 (Triazole Substituent): Lipophilic groups (e.g., propan-2-yl, isopropyl) improve membrane permeability but may reduce solubility. The trifluoromethyl group in significantly boosts potency, likely due to enhanced electron-withdrawing effects. Position 4 (Carboxamide): Aromatic amines (e.g., quinolin-2-yl in ) improve target affinity compared to aliphatic amines (e.g., propyl in ).

Synthetic Routes :

- Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carboxamide coupling using thionyl chloride (e.g., ).

Biological Activity :

- Compounds with 4-chlorophenyl and trifluoromethyl groups (e.g., ) show superior antitumor activity (GP = 68–86% growth inhibition in NCI-H522 cells). The target compound’s propan-2-yl group may offer a balance between activity and metabolic stability.

Biological Activity

N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention for its diverse biological activities. This compound is particularly notable for its potential in anticancer therapies, antimicrobial properties, and other pharmacological applications.

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 299.77 g/mol

- SMILES Notation : ClC1=C(C=CC=C1)CN2C(CO)=NC3=C2C=CC=C3

This compound features a triazole ring, which is a key component contributing to its biological activity.

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. A study highlighted that triazole derivatives could inhibit key signaling pathways involved in cancer proliferation and survival, such as the NANOG pathway in non-small cell lung cancer (NSCLC) .

- Case Study : In an investigation involving A549 lung cancer cells, certain triazole derivatives demonstrated IC values ranging from 0.8 to 27.08 μM. Notably, a specific derivative showed an IC of 2.97 μM, which was more potent than cisplatin (IC = 24.15 μM) .

| Compound | IC (μM) | Cell Line | Reference |

|---|---|---|---|

| Triazole A | 2.97 | A549 | Liu et al., 2017 |

| Triazole B | 4.78 | A549 | Goud et al., 2019 |

| Cisplatin | 24.15 | A549 | Comparative Reference |

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored:

- Antibacterial and Antifungal Activity : Triazole derivatives have shown efficacy against various bacterial strains and fungi. The presence of specific substituents on the triazole ring can enhance this activity .

- Case Study : In vitro studies revealed that certain triazole compounds exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, triazoles have been investigated for other therapeutic potentials:

- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

- Neuroprotective Effects : There is emerging evidence that triazoles may provide neuroprotective benefits by influencing acetylcholine levels in the brain, which could be beneficial in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of triazole intermediates via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

Intermediate Preparation : Reacting 3-methylphenyl azide with propargyl derivatives under nitrogen atmosphere.

Coupling Reactions : Using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the 2-chlorophenyl carboxamide group .

Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >95% purity .

Yield optimization requires precise control of temperature (60–80°C), solvent polarity (DMSO or acetonitrile), and catalyst loading (2–5 mol%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 398.1) .

- X-ray Crystallography : For crystallographic data (bond angles: 118–122°, bond lengths: 1.35–1.48 Å) in analogs, aiding in conformational analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of similar 1,2,3-triazole derivatives?

- Methodological Answer : Discrepancies arise from variations in:

- Assay Conditions : Use standardized protocols (e.g., MIC assays for antimicrobial activity with S. aureus ATCC 25923) .

- Structural Modifications : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl on target binding) via SAR studies .

- Data Normalization : Express activity as % inhibition relative to controls (e.g., doxorubicin for cytotoxicity) to minimize batch-to-batch variability .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) with PDB IDs (e.g., 1M17) .

Docking Parameters : Grid box size 60×60×60 Å, exhaustiveness 100.

Binding Energy Analysis : ΔG values < −8 kcal/mol suggest strong binding. Validate with in vitro kinase inhibition assays (IC₅₀ < 1 µM) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodological Answer :

- Rodent Models : Sprague-Dawley rats (IV/PO dosing, 10 mg/kg) for bioavailability (F > 50%) and half-life (t₁/₂ > 6 hr) .

- Tissue Distribution : LC-MS/MS analysis of plasma, liver, and brain samples at 0.5–24 hr post-dose .

- Metabolite Profiling : UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.